3-(Bromomethyl)-3-fluoroazetidinehydrochloride
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Overview
Description
3-(Bromomethyl)-3-fluoroazetidinehydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-fluoroazetidinehydrochloride typically involves the reaction of azetidine with bromomethyl and fluoro substituents under specific conditions. One common method involves the use of bromomethylation and fluorination reactions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-fluoroazetidinehydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield azetidine derivatives with different functional groups, while oxidation can produce azetidine oxides .
Scientific Research Applications
3-(Bromomethyl)-3-fluoroazetidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-fluoroazetidinehydrochloride involves its interaction with molecular targets through its bromomethyl and fluoro groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)azetidinehydrochloride: Lacks the fluoro group, which may result in different reactivity and biological activity.
3-Fluoroazetidinehydrochloride:
3-(Chloromethyl)-3-fluoroazetidinehydrochloride: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
3-(Bromomethyl)-3-fluoroazetidinehydrochloride is unique due to the presence of both bromomethyl and fluoro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C4H8BrClFN |
---|---|
Molecular Weight |
204.47 g/mol |
IUPAC Name |
3-(bromomethyl)-3-fluoroazetidine;hydrochloride |
InChI |
InChI=1S/C4H7BrFN.ClH/c5-1-4(6)2-7-3-4;/h7H,1-3H2;1H |
InChI Key |
BFTBBYRFPVTMSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CBr)F.Cl |
Origin of Product |
United States |
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